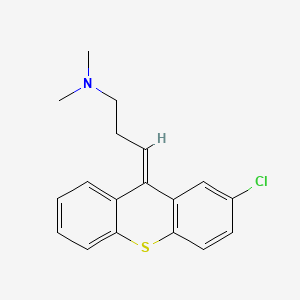
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound features a thioxanthene core with a chloro substituent and a dimethylamino propylidene side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate diaryl sulfides under acidic conditions.
Formation of the Propylidene Side Chain: The propylidene side chain is introduced via a condensation reaction between the thioxanthene derivative and N,N-dimethylpropan-1-amine under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propylidene side chain, converting it to a single bond and forming the corresponding saturated amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amines.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its structural similarity to other thioxanthene derivatives.
Biological Studies: The compound is used in research to understand the interactions between thioxanthenes and biological targets such as dopamine receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex thioxanthene-based compounds.
Wirkmechanismus
The mechanism of action of (3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine receptor antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of other antipsychotic agents, which helps in alleviating symptoms of psychosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used in the treatment of schizophrenia.
Thiothixene: Known for its use in managing psychotic disorders.
Uniqueness
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, such as the chloro substituent and the propylidene side chain, which confer distinct pharmacological properties. Its synthesis and reactivity also differ from other thioxanthene derivatives, making it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
4546-35-4 |
|---|---|
Molekularformel |
C18H18ClNS |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+ |
InChI-Schlüssel |
WSPOMRSOLSGNFJ-VGOFMYFVSA-N |
Isomerische SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
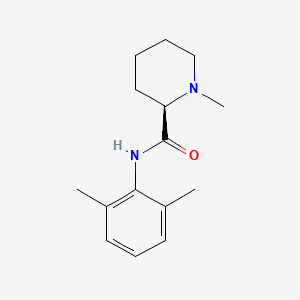
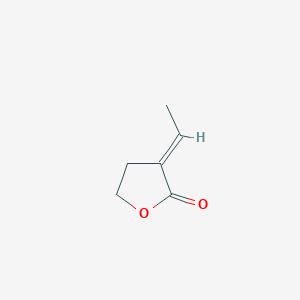
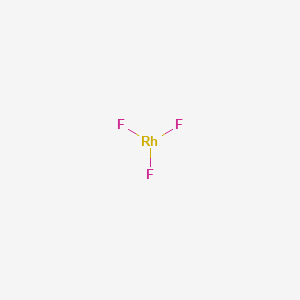
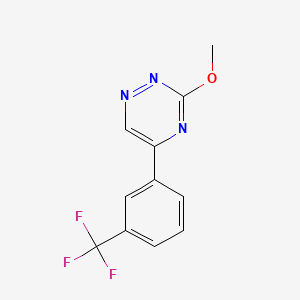
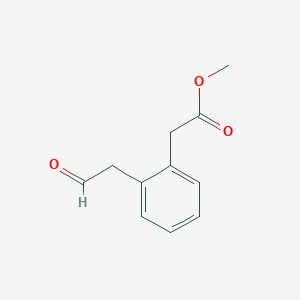
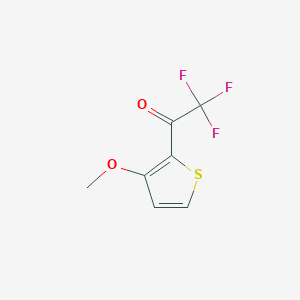
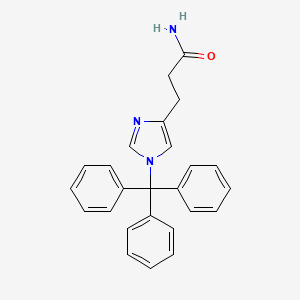

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
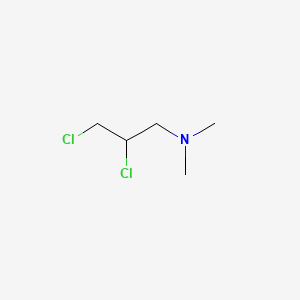
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
